D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-
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Overview
Description
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of D-Tyrosine, an amino acid, and features a bromophenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with D-Tyrosine and 4-bromobenzaldehyde as the primary starting materials.
Condensation Reaction: D-Tyrosine undergoes a condensation reaction with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as pyridine, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-
- D-Tyrosine, N-(3-(4-chlorophenyl)-3-oxopropyl)-
- D-Tyrosine, N-(3-(4-fluorophenyl)-3-oxopropyl)-
Uniqueness
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for specific research applications.
Properties
CAS No. |
85975-33-3 |
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Molecular Formula |
C18H18BrNO4 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(2R)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18BrNO4/c19-14-5-3-13(4-6-14)17(22)9-10-20-16(18(23)24)11-12-1-7-15(21)8-2-12/h1-8,16,20-21H,9-11H2,(H,23,24)/t16-/m1/s1 |
InChI Key |
QQHWNDRQFACMOZ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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